
3-Chloro-6-fluoropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-fluoropyridine-2-sulfonyl chloride is a versatile compound with diverse applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoropyridine-2-sulfonyl chloride typically involves the chlorosulfonylation of fluoropyridine derivatives. One common method is the Sandmeyer-type reaction, which uses anilines and DABSO (a stable SO2 surrogate) in the presence of HCl and a copper catalyst . This method allows for the isolation of the sulfonyl chloride after aqueous workup or its direct conversion into sulfonamides by adding an amine after the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale Sandmeyer reactions, which are scalable and provide high yields and purity . The use of stable SO2 surrogates and efficient catalysts ensures the process is both cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Applications De Recherche Scientifique
3-Chloro-6-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Chloro-6-fluoropyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research fields.
Propriétés
Formule moléculaire |
C5H2Cl2FNO2S |
|---|---|
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
3-chloro-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-3-1-2-4(8)9-5(3)12(7,10)11/h1-2H |
Clé InChI |
KHFPVZQLCXYWCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Cl)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



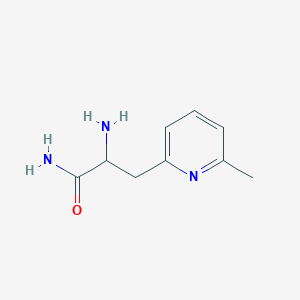
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-[2-(methylamino)ethoxy]ethyl]amino]isoindoline-1,3-dione](/img/structure/B13495108.png)
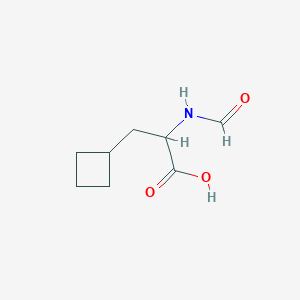
![5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B13495120.png)
![6-Azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13495126.png)
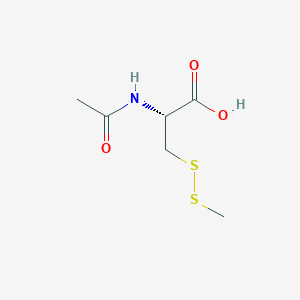

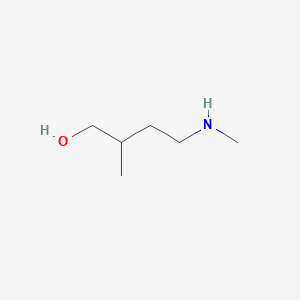
![4-(1-Amino-2-hydroxyethyl)-2-[(dimethylamino)methyl]phenol](/img/structure/B13495150.png)
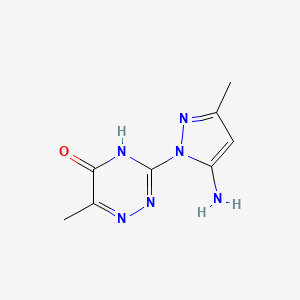
methanone](/img/structure/B13495169.png)
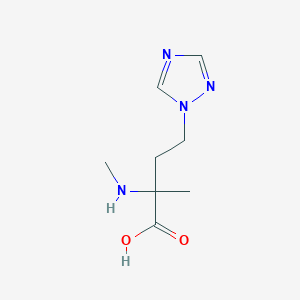
![1-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)ethan-1-one hydrochloride](/img/structure/B13495202.png)
